molecular formula C9H6ClNO2 B13147194 2-(2-Chloro-3-cyanophenyl)acetic acid

2-(2-Chloro-3-cyanophenyl)acetic acid

Cat. No.: B13147194
M. Wt: 195.60 g/mol
InChI Key: RRFHXSNUECCBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-3-cyanophenyl)acetic acid is an organic compound characterized by the presence of a chloro group and a cyano group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid typically involves the chlorination of 2-cyanophenylacetic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as acetic anhydride, to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of 2-cyanophenylacetic acid under optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-cyanophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The cyano group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Major Products Formed

    Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-(2-Chloro-3-cyanophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-cyanophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The chloro and cyano groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-cyanophenyl)acetic acid
  • 2-(3-Cyanophenyl)acetic acid
  • 4-Cyanophenylacetic acid

Comparison

2-(2-Chloro-3-cyanophenyl)acetic acid is unique due to the specific positioning of the chloro and cyano groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

2-(2-chloro-3-cyanophenyl)acetic acid

InChI

InChI=1S/C9H6ClNO2/c10-9-6(4-8(12)13)2-1-3-7(9)5-11/h1-3H,4H2,(H,12,13)

InChI Key

RRFHXSNUECCBGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Cl)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.